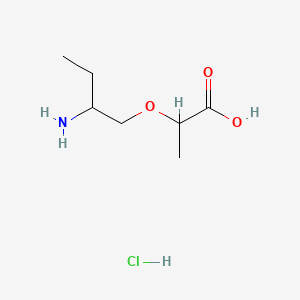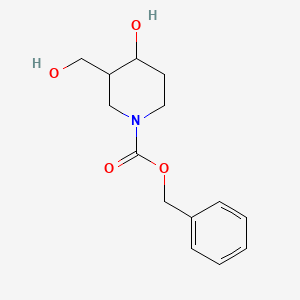
Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-methyl-1H-pyrazole with a suitable ester derivative. One common method is the nucleophilic substitution reaction where 4-methyl-1H-pyrazole reacts with methyl 2-bromo-4-aminobutanoate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: An oxazolinic precursor of heterocyclic amino acids.
Uniqueness
Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is unique due to its specific structure, which allows for versatile chemical modifications and potential biological activities. Its combination of an amino group and a pyrazole ring makes it a valuable scaffold for drug development and material science applications.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 2-amino-4-(4-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-8(10)9(13)14-2/h5-6,8H,3-4,10H2,1-2H3 |
Clé InChI |
WJLRVMDIDMCBAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)

![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride](/img/structure/B13483141.png)

![rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483159.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)

![N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13483165.png)
![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)



![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
